molecular formula C17H16FN5O2S3 B323519 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(4-fluoroanilino)carbothioyl]amino}benzenesulfonamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(4-fluoroanilino)carbothioyl]amino}benzenesulfonamide

Cat. No.: B323519
M. Wt: 437.5 g/mol
InChI Key: FKYUBIKWLKNKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(4-fluoroanilino)carbothioyl]amino}benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a thiadiazole ring and a fluorophenyl group, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(4-fluoroanilino)carbothioyl]amino}benzenesulfonamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Sulfonamide Linkage: The final step involves the reaction of the intermediate with sulfonyl chlorides to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the ethyl group.

    Reduction: Reduction reactions could target the sulfonamide linkage or the fluorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides or nucleophiles under acidic or basic conditions are typical.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group suggests it may inhibit enzymes by mimicking the structure of natural substrates. The fluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Fluorobenzene Derivatives: Compounds with similar fluorophenyl groups that may exhibit comparable biological activity.

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(4-fluoroanilino)carbothioyl]amino}benzenesulfonamide is unique due to the combination of the thiadiazole ring, ethyl group, fluorophenyl group, and sulfonamide linkage. This unique structure may confer distinct biological activities and chemical properties not found in simpler or more common sulfonamides.

Properties

Molecular Formula

C17H16FN5O2S3

Molecular Weight

437.5 g/mol

IUPAC Name

1-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C17H16FN5O2S3/c1-2-15-21-22-17(27-15)23-28(24,25)14-9-7-13(8-10-14)20-16(26)19-12-5-3-11(18)4-6-12/h3-10H,2H2,1H3,(H,22,23)(H2,19,20,26)

InChI Key

FKYUBIKWLKNKBV-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)F

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)F

Origin of Product

United States

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